3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219982-63-4
VCID: VC2561202
InChI: InChI=1S/C11H13BrFNO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
SMILES: C1CNCC1COC2=C(C=C(C=C2)Br)F.Cl
Molecular Formula: C11H14BrClFNO
Molecular Weight: 310.59 g/mol

3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride

CAS No.: 1219982-63-4

Cat. No.: VC2561202

Molecular Formula: C11H14BrClFNO

Molecular Weight: 310.59 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride - 1219982-63-4

Specification

CAS No. 1219982-63-4
Molecular Formula C11H14BrClFNO
Molecular Weight 310.59 g/mol
IUPAC Name 3-[(4-bromo-2-fluorophenoxy)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H13BrFNO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
Standard InChI Key KPPOYCVZXSZOOO-UHFFFAOYSA-N
SMILES C1CNCC1COC2=C(C=C(C=C2)Br)F.Cl
Canonical SMILES C1CNCC1COC2=C(C=C(C=C2)Br)F.Cl

Introduction

Chemical Identification and Fundamental Properties

3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride is a complex organic compound identified by CAS number 1219982-63-4. It belongs to the family of phenoxy-substituted pyrrolidines, characterized by the presence of a five-membered nitrogen-containing heterocycle connected to a substituted phenyl ring via an oxygen bridge . The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

The fundamental molecular and physical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₁₁H₁₄BrClFNO
Molecular Weight310.59 g/mol
IUPAC Name3-[(4-bromo-2-fluorophenoxy)methyl]pyrrolidine;hydrochloride
SMILES NotationC1CNCC1COC2=C(C=C(C=C2)Br)F.Cl
InChI KeyKPPOYCVZXSZOOO-UHFFFAOYSA-N
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area21.3 Ų
Undefined Atom Stereocenter Count1

The compound's structure incorporates three key moieties: a pyrrolidine ring, a 4-bromo-2-fluorophenyl group, and a methylene linker connecting these components through an oxygen atom . The presence of the hydrochloride salt form confers enhanced stability and improved handling characteristics for laboratory and research applications.

Structural Characteristics and Chemical Features

The molecular architecture of 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride consists of a pyrrolidine ring with a methylene group at the 3-position, which connects to a 4-bromo-2-fluorophenoxy moiety . This structural arrangement creates a compound with specific chemical and physical properties that are relevant to its potential applications.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, serves as a common scaffold in many bioactive compounds. The attachment of the halogenated phenoxy group through a methylene linker at position 3 creates a unique spatial arrangement that may influence biological target interactions. The bromine atom at the para position (C4) and the fluorine atom at the ortho position (C2) of the phenyl ring contribute to the compound's electronic distribution and lipophilicity profile.

The presence of halogen atoms (bromine and fluorine) in the structure is particularly noteworthy, as these substituents can enhance metabolic stability and modify the binding characteristics of the molecule with biological targets . Fluorine, in particular, is known to improve drug-like properties by increasing lipophilicity and metabolic stability, while bromine can enhance receptor binding and selectivity.

Similar Compounds and Structural Analogs

3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride belongs to a broader family of halogenated phenoxypyrrolidine derivatives. Several structural analogs have been identified and studied, offering comparative insights into the structure-activity relationships within this chemical class.

Key structural analogs include:

  • 3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride (CAS: 1219964-21-2) - This regioisomer features the reversed positions of the bromine and fluorine atoms on the phenyl ring .

  • 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride (CAS: 1220027-23-5) - This analog replaces the fluorine with a methyl group and lacks the methylene linker between the pyrrolidine and phenoxy moieties .

  • 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride - This analog differs from the title compound by the absence of the methylene bridge between the pyrrolidine ring and the phenoxy group .

These structural variations can significantly impact the compounds' physicochemical properties and biological activities. For instance, the positional isomerism of halogen atoms can influence the electronic distribution and three-dimensional conformation of the molecule, potentially affecting its interactions with biological targets.

Current Research Status and Future Directions

Current research on 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride appears to be primarily at the chemical characterization and preliminary biological evaluation stages. The compound is commercially available from various chemical suppliers for research purposes, indicating interest in its potential applications .

Future research directions might include:

  • Comprehensive structure-activity relationship studies to understand how structural modifications affect biological activity

  • Target identification studies to determine specific biological receptors or enzymes with which the compound interacts

  • Medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties

  • Exploration of potential therapeutic applications based on biological activity findings

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